molecular formula C17H14N4O4 B2856006 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 941959-54-2

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Cat. No. B2856006
CAS RN: 941959-54-2
M. Wt: 338.323
InChI Key: OQQFYWOFYORNGQ-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide, also known as DMNOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. DMNOB belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In plants, N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has been shown to enhance photosynthesis and increase nutrient uptake. In environmental applications, N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide is believed to adsorb pollutants through electrostatic interactions and chemical bonding.
Biochemical and Physiological Effects:
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has been shown to have both biochemical and physiological effects. In cancer cells, N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has been shown to alter the expression of genes involved in cell proliferation and apoptosis. In plants, N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has been shown to increase the activity of enzymes involved in photosynthesis and nutrient uptake. In environmental applications, N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has been shown to reduce the concentration of pollutants in water and soil.

Advantages and Limitations for Lab Experiments

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and diverse biological activities. However, N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide also has some limitations, including its low solubility in water and its potential toxicity to non-target organisms.

Future Directions

There are several future directions for research on N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide. In medicine, further studies are needed to fully understand the mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide and its potential as an anticancer agent. In agriculture, research is needed to optimize the use of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide as a plant growth enhancer and pesticide. In environmental science, further studies are needed to investigate the effectiveness of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide in removing pollutants from different types of water and soil. Overall, N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has the potential to be a valuable tool in various scientific fields, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 5-(3,4-dimethylphenyl)-1,3,4-oxadiazole-2-amine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide through further reactions. The yield of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.

Scientific Research Applications

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has been extensively studied for its potential applications in various fields. In medicine, N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has been shown to possess anticancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory and analgesic agent.
In agriculture, N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has been studied for its ability to enhance plant growth and increase crop yield. It has also been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides.
In environmental science, N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide has been investigated for its ability to remove pollutants from water and soil. It has been shown to be effective in removing heavy metals and organic pollutants, making it a promising candidate for environmental remediation.

properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-10-6-7-13(8-11(10)2)16-19-20-17(25-16)18-15(22)12-4-3-5-14(9-12)21(23)24/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQFYWOFYORNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

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